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Compound of Interest

Compound Name: 3,4-Dimethyl-3-hexanol

Cat. No.: B103804

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
tertiary alcohol, 3,4-Dimethyl-3-hexanol (CAS No: 19550-08-4, Molecular Formula: CsH1sO).
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
This information is critical for the unambiguous identification, characterization, and quality
control of this compound in research and development settings.

Spectroscopic Data Summary

The structural elucidation of 3,4-Dimethyl-3-hexanol is supported by a combination of
spectroscopic techniques. Each method provides unique insights into the molecular framework,
functional groups, and fragmentation patterns of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

1H NMR Data (Predicted)

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b103804?utm_src=pdf-interest
https://www.benchchem.com/product/b103804?utm_src=pdf-body
https://www.benchchem.com/product/b103804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory
Check Availability & Pricing

Predicted Chemical Shift

Protons Multiplicity
(5, ppm)
-OH Variable Broad Singlet
-CH(CH3)- ~1.6-1.8 Multiplet
-CH2CHs (on C3) ~1.4-1.6 Quartet
-CH2CHs (on C4) ~1.3-15 Multiplet
-C(OH)CHs ~1.1 Singlet
-CH(CH3)- ~0.9 Doublet
-CH2CHs (on C3) ~0.9 Triplet
-CH2CHs (on C4) ~0.9 Triplet

13C NMR Data

While a complete experimental dataset is not readily available in the public domain, predicted

13C NMR data and data from similar structures provide expected chemical shift ranges.

Carbon Atom

Predicted Chemical Shift (6, ppm)

C3 (quaternary, bearing -OH) 70 - 80
C4 (methine) 40 - 50
C2, C5 (methylene) 25-35
C3-CHs (methyl) 20-30
C4-CHs (methyl) 10-20
C1, C6 (methyl) 10-15

Infrared (IR) Spectroscopy.[1][2][3]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3,4-Dimethyl-3-hexanol exhibits characteristic absorption bands confirming its
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identity as a tertiary alcohol.[1][2][3]

Wavenumber (cm~?) Assignment Intensity
~3400 (broad) O-H stretch (alcohol) Strong
2960 - 2870 C-H stretch (alkane) Strong
1465 C-H bend (methylene) Medium
1380 C-H bend (methyl) Medium
1150 C-O stretch (tertiary alcohol) Strong

Mass Spectrometry (MS).[1][2][3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3,4-Dimethyl-3-hexanol (molar mass: 130.23 g/mol ), the electron

ionization (EI) mass spectrum is characterized by the absence of a prominent molecular ion

peak (M*) at m/z 130, which is common for tertiary alcohols due to the instability of the

molecular ion.[4] The fragmentation pattern is key to its identification.

m/z Relative Intensity (%) Proposed Fragment
[M - CzHs]* (Loss of ethyl
101 Moderate )
radical)
M - CsH7]* (Loss of propyl
87 High [ -Ca 71" ( propy
radical)
73 Base Peak [CaHoO]* (a-cleavage)
59 Moderate [CsH70O]*
43 High [CsH7]* (Propyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh approximately 10-20 mg of 3,4-Dimethyl-3-hexanol
for tH NMR (or 50-100 mg for 33C NMR) into a clean, dry vial.

 Dissolution: Add approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d,
CDCls) to the vial. Ensure the sample is fully dissolved. A common practice is to use a
solvent that contains a known internal standard, such as tetramethylsilane (TMS), for
chemical shift referencing (6 = 0.00 ppm).

o Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

 Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert
it into the magnet.

o Acquisition Parameters (*H NMR):

[e]

Spectrometer Frequency: 300-500 MHz

o

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

[¢]

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

[e]

Relaxation Delay: 1-2 seconds.

[e]

Acquisition Time: 2-4 seconds.

e Acquisition Parameters (33C NMR):

[¢]

Spectrometer Frequency: 75-125 MHz

[¢]

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Number of Scans: 1024 or more scans, depending on the sample concentration.

o

Relaxation Delay: 2-5 seconds.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b103804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase
and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the internal
standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the clean, empty ATR accessory.

o Sample Application: Place a single drop of neat (undiluted) 3,4-Dimethyl-3-hexanol directly
onto the center of the ATR crystal.

o Data Acquisition: Lower the ATR press to ensure good contact between the sample and the
crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of
4 cm™L.

o Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or
acetone) and a soft, lint-free cloth.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 3,4-Dimethyl-3-hexanol (e.g., 1 mg/mL) in
a volatile organic solvent such as dichloromethane or methanol.

e GC Method:

o

Injection Volume: 1 pL.

o

Injector Temperature: 250 °C.

o

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x
0.25 mm x 0.25 pm).

o Oven Temperature Program:
= [nitial temperature: 50 °C, hold for 2 minutes.
» Ramp: Increase to 250 °C at a rate of 10 °C/min.

= Final hold: Hold at 250 °C for 5 minutes.

e MS Method:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 200.
o lon Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Data Analysis: Identify the chromatographic peak corresponding to 3,4-Dimethyl-3-hexanol.
Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST)
for confirmation.

Data Interpretation and Structural Correlation

The combination of these spectroscopic techniques provides a detailed and unambiguous
structural confirmation of 3,4-Dimethyl-3-hexanol.
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Caption: Relationship between spectroscopic methods and the structural information derived
for 3,4-Dimethyl-3-hexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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